2-Methyl-2-dodecanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

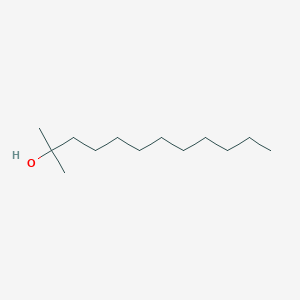

2-Methyl-2-dodecanol is an organic compound with the molecular formula C13H28O . It has a molecular weight of 200.3608 . The IUPAC Standard InChI is InChI=1S/C13H28O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h14H,4-12H2,1-3H3 .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-dodecanol can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

2-Methyl-2-dodecanol has a density of 0.8±0.1 g/cm3, a boiling point of 250.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 56.7±6.0 kJ/mol and a flash point of 107.8±8.6 °C .Scientific Research Applications

1. Thermal Energy Storage

2-Methyl-2-dodecanol and its derivatives have been explored for their potential in thermal energy storage. Research focused on preparing novel form-stable composite phase change material (PCM) using dodecanol and cement, intended for thermal heat storage in buildings. This composite showed promising thermal stability and reliability, indicating its potential for significantly reducing energy consumption in buildings by storing thermal energy (Memon et al., 2013).

2. Renewable Energy and Chemical Production

Studies have also explored the use of 2-Methyl-2-dodecanol in the production of renewable energy sources and chemicals. An innovative process was demonstrated for the direct synthesis of dodecanol using methyl isobutyl ketone (MIBK) derived from lignocellulose. This process facilitated the production of dodecanol as feedstock for manufacturing surfactants like sodium dodecylsulfate (SDS) and sodium dodecyl benzene sulfonate (SDBS), widely used in detergents (Sheng et al., 2017).

3. Chemical Synthesis and Analysis

2-Methyl-2-dodecanol has been a focal point in studies investigating chemical synthesis and analysis processes. For instance, the hydrogenation of o-cresol in n-dodecane over a platinum catalyst resulted in the formation of 2-methyl-cyclohexanol, indicating the compound's role in intricate chemical synthesis pathways (Li et al., 2017).

4. Drug Delivery Systems

In medical research, 2-Methyl-2-dodecanol derivatives have been utilized in the synthesis of boron-rich, unimolecular nanospheres for potential application in drug delivery systems, specifically for boron neutron capture therapy (BNCT) (Thomas & Hawthorne, 2001).

5. Material Science

The compound has been instrumental in the field of material science, particularly in the manufacture of porous materials and for studying the effects of solubility on synthesis processes. Studies have shown its use as a porogen agent in the creation of porous cross-linked spheres for size exclusion packing material, influencing the material's surface area, pore size, and volume (Vianna-Soares et al., 2003).

properties

IUPAC Name |

2-methyldodecan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-4-5-6-7-8-9-10-11-12-13(2,3)14/h14H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVFTTGYNOVKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the significance of 2-methyl-2-dodecanol in Codonopsis lanceolata?

A1: 2-Methyl-2-dodecanol is one of the volatile flavor components identified in both fresh and stored Codonopsis lanceolata. [, , ] While its specific contribution to the overall flavor profile is not detailed, its presence is consistent across different storage conditions.

Q2: How does the concentration of 2-methyl-2-dodecanol change under different storage conditions?

A2: The provided research focuses on identifying the presence or absence of volatile compounds under different storage conditions rather than quantifying their concentrations. [, , ] Therefore, specific data on how the concentration of 2-methyl-2-dodecanol changes is not available from these studies.

Q3: Are there any other volatile compounds consistently found with 2-methyl-2-dodecanol in Codonopsis lanceolata?

A3: Yes, several other volatile compounds are consistently identified alongside 2-methyl-2-dodecanol. [, , ] These include 1-hexadecene, 2,6-dimethyl-2-octanol, α-cedrene, β-selinene, farnesane, and isoledene. The presence of these compounds suggests a complex interplay of aroma molecules contributing to the characteristic flavor of Codonopsis lanceolata.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B2599908.png)

![2-[(2,4-Dichlorophenyl)sulfanyl]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone](/img/structure/B2599910.png)

![6-(2,4-dichlorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2599912.png)

![4-[(5-Carbamoylpyridin-2-yl)amino]cyclohexane-1-carboxylic acid](/img/structure/B2599921.png)

![3-[(3-Fluoropyridin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2599926.png)